molecular formula C25H30N2O3 B2954606 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide CAS No. 921525-17-9

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide

Cat. No.: B2954606
CAS No.: 921525-17-9
M. Wt: 406.526
InChI Key: SOZFCODNPVHMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[b][1,4]oxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen atoms. The structure is further modified with an allyl group at position 5, two methyl groups at position 3, and a 4-(tert-butyl)benzamide substituent at position 6.

Properties

IUPAC Name

4-tert-butyl-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-7-14-27-20-13-12-19(15-21(20)30-16-25(5,6)23(27)29)26-22(28)17-8-10-18(11-9-17)24(2,3)4/h7-13,15H,1,14,16H2,2-6H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZFCODNPVHMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-(tert-butyl)benzamide is a member of the oxazepin family, characterized by its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula and Structure

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.44 g/mol
  • IUPAC Name : this compound

Structural Representation

The compound features a benzo[b][1,4]oxazepin core structure with various substituents that contribute to its biological properties. The presence of an allyl group and a tert-butyl group enhances its lipophilicity and potential receptor interactions.

Research indicates that compounds within the oxazepin class exhibit diverse biological activities. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Certain derivatives have shown inhibitory effects on enzymes such as 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism .
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and differentiation .

Therapeutic Potential

The compound's structural features suggest potential applications in treating conditions such as:

  • Hormonal Disorders : By modulating steroid hormone levels through inhibition of 17β-HSD.
  • Cancer : Certain analogs have demonstrated cytotoxicity against cancer cell lines, indicating potential as anti-cancer agents .

Case Studies and Research Findings

  • 17β-HSD Inhibition :
    • A study synthesized over 45 oxazepin derivatives, identifying several with significant inhibitory activity against 17β-HSD Type 3. The most potent compound exhibited an IC50 value of 700 nM .
  • Cytotoxic Activity :
    • In vitro studies revealed that some oxazepin derivatives showed promising activity against leukemia cell lines (e.g., CCRF-CEM) with a GI50 of 10 nM .
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for certain derivatives, enhancing their viability as therapeutic agents.

Data Summary Table

PropertyValue
Molecular FormulaC22H24N2O4
Molecular Weight380.44 g/mol
IC50 (17β-HSD Type 3)700 nM
GI50 (CCRF-CEM Cell Line)10 nM
LipophilicityHigh (due to tert-butyl group)

Comparison with Similar Compounds

Structural Differences

The compound differs significantly from 1,3,4-oxadiazole-based benzamide derivatives reported in the literature (e.g., compounds 18–26 in and ). Key distinctions include:

Feature Target Compound 1,3,4-Oxadiazole Derivatives (e.g., 18–26)
Core Structure Benzo[b][1,4]oxazepine (7-membered ring with O, N) 1,3,4-Oxadiazole (5-membered ring with 2N, 1O)
Substituents Allyl, 3,3-dimethyl, 4-oxo, 4-(tert-butyl)benzamide Varied benzamide groups (e.g., methoxy, bromo, trifluoromethyl)
Synthetic Yield Not reported in evidence 24–60% (e.g., compound 23 : 24%, 25–26 : 60%)
Purity (HPLC) Not reported in evidence 95–100% for all compounds in and

However, the oxadiazole derivatives benefit from simpler synthesis and higher yields in some cases (e.g., compounds 25–26 at 60% yield) .

Substituent Effects

  • 4-(tert-butyl)benzamide (Target Compound) : The tert-butyl group is a sterically bulky, lipophilic substituent that may enhance metabolic stability and target affinity through hydrophobic interactions.
  • Trifluoromethyl (compound 19): Electron-withdrawing, improving metabolic resistance and polarity.

Research Implications

Further studies should explore:

The impact of the allyl and dimethyl groups on ring conformation.

Comparative binding assays against shared biological targets (e.g., kinases, GPCRs).

Pharmacokinetic profiling to assess advantages of the tert-butyl group over smaller substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.